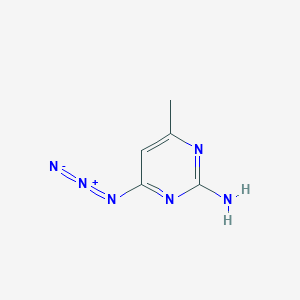

4-Azido-6-methylpyrimidin-2-amine

Description

4-Azido-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by an azido (-N₃) group at position 4 and a methyl (-CH₃) group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The azido group confers unique chemical properties, such as participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. This compound’s synthesis has been optimized using ionic liquid [bmim][PF₆] as both solvent and catalyst, achieving enhanced yields and streamlined production compared to traditional methods .

Properties

Molecular Formula |

C5H6N6 |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

4-azido-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C5H6N6/c1-3-2-4(10-11-7)9-5(6)8-3/h2H,1H3,(H2,6,8,9) |

InChI Key |

HQIBHFNIQUHVEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-6-methylpyrimidin-2-amine typically involves the introduction of an azido group to a pyrimidine ring. One common method is the reaction of 4-chloro-6-methylpyrimidine-2-amine with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for 4-Azido-6-methylpyrimidin-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Substitution: Various substituted pyrimidines.

Reduction: 4-Amino-6-methylpyrimidin-2-amine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azido-6-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Mechanism of Action

The mechanism of action of 4-Azido-6-methylpyrimidin-2-amine largely depends on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This makes it a valuable tool in chemical biology for studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Chloro-6-methoxypyrimidin-2-amine

- Substituents : Chloro (-Cl) at position 4 and methoxy (-OCH₃) at position 5.

- Synthesis : Co-crystallized with succinic acid via slow evaporation, forming hydrogen-bonded networks (R₂²(8) motifs) critical for stabilizing the crystal lattice .

- Reactivity : The chloro group is a leaving site for nucleophilic substitution, while the methoxy group enhances electron density on the ring, directing electrophilic attacks.

- Applications : Used in agrochemicals (e.g., mepanipyrim) and as intermediates for antiviral agents .

4-Amino-6-arylpyrimidines

- Substituents: Amino (-NH₂) at position 4 and aryl groups at position 6.

- Synthesis: Electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides. Substituent nature (e.g., electron-donating/withdrawing) significantly impacts coupling efficiency .

- Reactivity: The amino group stabilizes the ring via resonance, facilitating aryl group introduction.

- Applications : Pharmacophores in drug discovery, particularly for kinase inhibitors .

5-(Azidomethyl)-2-methylpyrimidin-4-amine

- Substituents : Azidomethyl (-CH₂N₃) at position 5 and methyl (-CH₃) at position 2.

- Structure : Positional isomer of 4-azido-6-methylpyrimidin-2-amine, with azido and methyl groups on adjacent carbons. SMILES:

[N-]=[N+]=N/Cc1cnc(nc1N)C.

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

- Substituents : Chloro groups at positions 4 and 6, with an aniline moiety.

- Synthesis : Prepared via multi-step coupling reactions, as described in a 2024 patent. LCMS data (m/z 245 [M+H]⁺) confirms purity .

- Applications : Intermediate for pharmaceuticals targeting kinases or GPCRs .

Comparative Data Table

Reactivity and Functional Group Analysis

- Azido vs. Chloro Groups : The azido group (-N₃) is highly reactive in cycloaddition reactions, whereas chloro groups (-Cl) serve as leaving groups for substitution. This makes 4-azido derivatives more suitable for modular synthesis compared to chloro analogs .

- Amino vs.

- Methoxy vs. Methyl : Methoxy groups (-OCH₃) increase solubility via hydrogen bonding, as seen in the succinic acid co-crystal , whereas methyl groups (-CH₃) contribute to hydrophobicity.

Structural and Crystallographic Insights

The crystal structure of 4-chloro-6-methoxypyrimidin-2-amine reveals planar geometry with hydrogen-bonded motifs (R₆⁶(34)) stabilizing the lattice . In contrast, azido derivatives like 4-azido-6-methylpyrimidin-2-amine may exhibit altered packing due to the azido group’s linear geometry and dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.